Zervimesine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

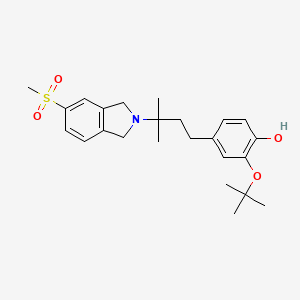

Structure

3D Structure

Propiedades

IUPAC Name |

4-[3-methyl-3-(5-methylsulfonyl-1,3-dihydroisoindol-2-yl)butyl]-2-[(2-methylpropan-2-yl)oxy]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33NO4S/c1-23(2,3)29-22-13-17(7-10-21(22)26)11-12-24(4,5)25-15-18-8-9-20(30(6,27)28)14-19(18)16-25/h7-10,13-14,26H,11-12,15-16H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQAPFMBJFZOLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=CC(=C1)CCC(C)(C)N2CC3=C(C2)C=C(C=C3)S(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802632-22-9 | |

| Record name | CT-1812 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1802632229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CT-1812 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0661V34NTV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Zervimesine's Mechanism of Action in Alzheimer's Disease: A Technical Guide

An In-depth Examination of a Novel Sigma-2 Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zervimesine (formerly CT1812) is an investigational, orally administered, small-molecule drug candidate being developed for the treatment of Alzheimer's disease and other neurodegenerative disorders. It represents a novel therapeutic approach by targeting the sigma-2 (σ-2) receptor, which is implicated in the synaptic toxicity of amyloid-beta (Aβ) and alpha-synuclein (α-synuclein) oligomers. This technical guide provides a comprehensive overview of the proposed mechanism of action of this compound, supported by preclinical and clinical data. It details the molecular pathways influenced by this compound and summarizes key quantitative findings from clinical trials in clearly structured tables. Furthermore, this document outlines the methodologies of pivotal experiments and visualizes complex biological processes and study designs using Graphviz diagrams.

Introduction: The Role of Synaptic Dysfunction in Alzheimer's Disease

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of extracellular amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein.[1] While the precise etiology of Alzheimer's remains multifaceted, synaptic dysfunction and subsequent neuronal loss are considered core pathological features that correlate strongly with cognitive decline.[1] Soluble Aβ oligomers, rather than the insoluble fibrillar plaques, are now widely recognized as the primary neurotoxic species that bind to synaptic receptors, leading to impaired synaptic plasticity, and ultimately, synapse loss.[1] this compound's therapeutic strategy is centered on preventing these initial toxic interactions at the synapse.[1][2]

The Sigma-2 Receptor: A Novel Therapeutic Target

This compound is a potent and selective antagonist of the sigma-2 (σ-2) receptor, also known as transmembrane protein 97 (TMEM97).[3] The σ-2 receptor is found to be upregulated in the brains of Alzheimer's patients.[3] It forms a complex with other proteins, including the progesterone receptor membrane component 1 (PGRMC1) and the low-density lipoprotein receptor (LDLR), which is involved in the internalization of Aβ oligomers at synaptic sites.[3] By acting as a negative allosteric modulator, this compound is believed to reduce the affinity of Aβ and α-synuclein oligomers for their neuronal receptors, thereby interfering with their synaptotoxic effects.[3][4]

Proposed Mechanism of Action of this compound

The primary mechanism of action of this compound is to displace toxic Aβ and α-synuclein oligomers from their binding sites on neuronal membranes, thereby protecting synapses from their detrimental effects.[1][5] This neuroprotective action is thought to occur through the following key processes:

-

Inhibition of Oligomer Binding: this compound binds to the σ-2 receptor complex, inducing a conformational change that reduces the ability of Aβ and α-synuclein oligomers to bind to neuronal receptors.[3] This prevents the initial step in the cascade of synaptic toxicity.

-

Displacement of Bound Oligomers: Preclinical studies have shown that this compound can displace Aβ oligomers that are already bound to neurons.[3] This suggests a potential to reverse existing synaptic damage.

-

Reduction of Neuroinflammation and Neurodegeneration: By mitigating the initial synaptic insults, this compound is believed to reduce downstream pathological events, including neuroinflammation and neuronal death.[6] This is supported by clinical data showing reductions in biomarkers of neuroinflammation (GFAP) and neurodegeneration (NfL).[6]

-

Preservation of Synaptic Function: By protecting synapses, this compound aims to preserve cognitive function and slow the progression of Alzheimer's disease.[1]

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical trials, including the Phase 2 SHINE, SHIMMER, and the ongoing Phase 2/3 START studies. The following tables summarize key quantitative findings from these trials.

Table 1: Efficacy of this compound in Alzheimer's Disease (SHINE Study)

| Outcome Measure | Patient Population | Treatment Group | Placebo Group | % Change vs. Placebo | Citation |

| Cognitive Decline (ADAS-Cog 11) | Mild-to-moderate AD with lower p-tau217 | - | - | 95% slowing | [7] |

| Cognitive Deterioration (unspecified scale) | Mild AD with lower p-tau217 | - | - | 129% arrest | [8][9] |

| Cognitive Deterioration (unspecified scale) | Moderate AD with lower p-tau217 | - | - | 91% arrest | [8][9] |

Table 2: Efficacy of this compound in Dementia with Lewy Bodies (SHIMMER Study)

| Outcome Measure | Patient Population | Treatment Group | Placebo Group | % Improvement vs. Placebo | Citation |

| Neuropsychiatric Inventory (NPI-12) | Mild-to-moderate DLB | - | - | 86% | [7][8][9] |

Table 3: Biomarker Changes with this compound Treatment (SHINE Study)

| Biomarker | Patient Population | Change with this compound | Change with Placebo | Observation | Citation |

| Glial Fibrillary Acidic Protein (GFAP) | Mild-to-moderate AD | Reduction | - | Significant reduction in neuroinflammation marker | [6] |

| Neurofilament Light (NfL) | Mild-to-moderate AD | Reduction | - | Reduction in neurodegeneration marker | [6] |

| Amyloid Beta (Aβ) species | Mild-to-moderate AD | Reduction | - | Lower levels compared to placebo | [6] |

| p-Tau217 | Mild-to-moderate AD | Reduction | - | Lower levels compared to placebo | [6] |

Experimental Protocols

Detailed experimental protocols for the clinical trials are registered on clinicaltrials.gov. The following provides a summary of the methodologies for key studies.

SHINE Study (NCT03507790)

-

Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group signal-finding trial.[8][10]

-

Participants: 153 individuals aged 50 to 85 years with a diagnosis of mild-to-moderate Alzheimer's disease.[8][10]

-

Intervention: Participants were randomized to receive one of two oral doses of this compound or a placebo once daily for six months.[10]

-

Primary Outcome Measures: Safety and tolerability.[9]

-

Secondary Outcome Measures: Changes in cognitive and functional abilities.[7] A prespecified analysis was conducted on a subgroup of participants with lower baseline levels of plasma p-tau217.[6][9]

-

Biomarker Analysis: Plasma levels of GFAP, NfL, Aβ species, and p-tau217 were measured at baseline and after six months of treatment.[6]

START Study (NCT05531656)

-

Study Design: A Phase 2, randomized, double-blind, placebo-controlled trial.[10][11]

-

Participants: 540 individuals with mild cognitive impairment (MCI) or early-stage Alzheimer's disease with confirmed elevated Aβ pathology.[10][11]

-

Intervention: Participants are randomized to receive either this compound or a placebo orally once daily for 18 months.[10][11] The study allows for concomitant treatment with stable doses of approved anti-amyloid monoclonal antibodies.[11]

-

Primary Outcome Measures: Change in the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB).[3]

-

Secondary Outcome Measures: Changes in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), activities of daily living, and various CSF and imaging biomarkers.[3][11]

Conclusion and Future Directions

This compound presents a promising and differentiated approach to the treatment of Alzheimer's disease by targeting the σ-2 receptor to prevent the synaptotoxic effects of Aβ and α-synuclein oligomers. Clinical data from Phase 2 studies have demonstrated encouraging signals of efficacy, particularly in patients with a lower burden of tau pathology, and have shown favorable effects on key biomarkers of neuroinflammation and neurodegeneration. The ongoing START study will provide more definitive evidence on the clinical benefits of this compound in an early-stage Alzheimer's population. If successful, this compound could become a valuable addition to the therapeutic landscape for Alzheimer's disease, potentially as a monotherapy or in combination with other disease-modifying treatments. Future research will likely focus on further elucidating the downstream signaling pathways affected by this compound and identifying patient populations most likely to respond to this novel therapeutic strategy.

References

- 1. cogrx.com [cogrx.com]

- 2. psychiatrictimes.com [psychiatrictimes.com]

- 3. This compound | ALZFORUM [alzforum.org]

- 4. Cognition Therapeutics: this compound Emerges as Alzheimer's Breakthrough with FDA Backing and NIH Support [ainvest.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. ir.cogrx.com [ir.cogrx.com]

- 7. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]

- 8. psychiatrictimes.com [psychiatrictimes.com]

- 9. biospace.com [biospace.com]

- 10. cogrx.com [cogrx.com]

- 11. ir.cogrx.com [ir.cogrx.com]

Zervimesine (CT-1812): A Technical Overview of its Molecular Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine, also known as CT-1812, is an investigational small molecule therapeutic being developed for the treatment of neurodegenerative disorders, most notably Alzheimer's disease and Dementia with Lewy Bodies.[1][2] Extensive preclinical and clinical research has identified its primary molecular target and elucidated a novel mechanism of action aimed at mitigating the synaptotoxicity of pathogenic protein oligomers.[3][4][5] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Molecular Target: The Sigma-2 (σ-2) Receptor

The primary molecular target of this compound is the sigma-2 (σ-2) receptor.[1][4][6] this compound is a small-molecule antagonist or modulator of this receptor.[1][4][7] The sigma-2 receptor is increasingly recognized for its role in cellular processes that are disrupted in neurodegenerative diseases.[6]

Binding Affinity and Selectivity

This compound binds to the sigma-2 receptor with high affinity. Quantitative binding assays have determined its binding affinity (Ki) to be 8.5 nM for the sigma-2 receptor.[8] The compound exhibits selectivity for the sigma-2 receptor over the sigma-1 receptor, with a lower affinity for the latter (Ki = 63 nM).[8] Further studies have shown that this compound is highly selective for the sigma-2 receptor, with over 100-fold selectivity against a panel of 72 other drug targets.[8]

Mechanism of Action: Allosteric Modulation and Oligomer Displacement

This compound functions as a negative allosteric modulator of the sigma-2 receptor.[4] Its binding to the sigma-2 receptor complex is believed to induce a conformational change that, in turn, reduces the affinity of toxic amyloid-beta (Aβ) oligomers for their neuronal receptors.[4][9] This action effectively displaces bound Aβ oligomers from synapses and prevents their initial binding.[5][10]

This displacement of Aβ oligomers is a key aspect of this compound's neuroprotective effect.[11] By preventing the interaction of these toxic oligomers with neuronal receptors, this compound is thought to mitigate the downstream cascade of events that lead to synaptic dysfunction and, ultimately, neuronal cell death.[10][11] Preclinical studies have demonstrated that this displacement facilitates the clearance of Aβ oligomers from the brain into the cerebrospinal fluid (CSF).[3][7]

Beyond its effects on Aβ oligomers, this compound has also been shown to inhibit the ability of α-synuclein oligomers to induce lysosomal trafficking defects, suggesting a broader potential in synucleinopathies such as Dementia with Lewy Bodies.[1][4]

Signaling Pathways

The interaction of this compound with the sigma-2 receptor and the subsequent displacement of Aβ oligomers impact several downstream signaling pathways implicated in Alzheimer's disease pathology. Proteomic analyses of CSF from patients treated with this compound have revealed significant alterations in proteins associated with:

-

Synaptic-related pathways: Including glutamate NMDA receptor trafficking and Wnt signaling, which are crucial for synaptic plasticity.[8]

-

GSK3β signaling: A key kinase involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[8]

-

Cytoskeletal reorganization: Essential for maintaining neuronal structure and function.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Binding Affinity and Efficacy

| Parameter | Value | Species/Model | Reference |

| Binding Affinity (Ki) | |||

| Sigma-2 Receptor | 8.5 nM | Not Specified | [8] |

| Sigma-1 Receptor | 63 nM | Not Specified | [8] |

| Efficacy (EC50) | |||

| Prevention of AβO-induced deficits | 6.8 µM | Rat primary neurons | [12] |

| Reversal of AβO-induced deficits | 358 nM | Rat primary neurons | [12] |

| Receptor Occupancy for Efficacy | ~80% | Mouse brain | [9][13] |

Table 2: Clinical Pharmacokinetics and Target Engagement

| Parameter | Dose | Value | Population | Reference |

| Single Ascending Dose (SAD) | 10 - 1120 mg | Well-tolerated | Healthy Young Adults | [2][14] |

| Tmax: 0.88 - 1.5 hours | [8] | |||

| Half-life: 11.1 - 14.0 hours | [8] | |||

| Multiple Ascending Dose (MAD) | 280, 560, 840 mg (14 days) | Well-tolerated | Healthy Young Adults | [2][14] |

| Tmax: 0.88 - 2.0 hours | [8] | |||

| Half-life: ~12 hours | [8] | |||

| CSF Concentration (28 days) | 90 mg | 1.15 ng/mL | Mild-to-moderate AD | [8] |

| 280 mg | 2.84 ng/mL | Mild-to-moderate AD | [8] | |

| 560 mg | 4.96 ng/mL | Mild-to-moderate AD | [8] | |

| Receptor Occupancy (inferred) | 560 mg | 97-98% (inferred from mouse) | Mild-to-moderate AD | [8] |

Table 3: Clinical Biomarker and Efficacy Data

| Study | Population | Treatment | Outcome | Result | Reference |

| Phase 1b/2a | Mild-to-moderate AD | 90, 280, or 560 mg daily for 28 days | CSF Aβ Oligomers | Significant increase vs. placebo | [8] |

| CSF Neurogranin | Decrease vs. placebo (p=0.05) | [8] | |||

| CSF Synaptotagmin-1 | Decrease vs. placebo (p=0.011) | [8] | |||

| SHINE (Phase 2) | Mild-to-moderate AD | 100 or 300 mg daily for 6 months | Plasma GFAP | Significant reduction vs. placebo | [15] |

| Plasma NfL | Reduction vs. placebo | [15] | |||

| Plasma Aβ and p-Tau217 | Lower vs. placebo | [15] | |||

| Low p-Tau217 subgroup | ADAS-Cog11 | 2.7-point slowing of decline vs. placebo (statistically significant) | [4] | ||

| SHIMMER (Phase 2) | Dementia with Lewy Bodies | 100 or 300 mg daily for 6 months | Neuropsychiatric Inventory (NPI-12) | 86% improvement vs. placebo | [1][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the general protocols for key experiments cited in the research on this compound.

Sigma-2 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.

-

Methodology (General): A competitive radioligand binding assay is typically employed.

-

Receptor Source: Membranes prepared from tissues or cell lines expressing the sigma-2 receptor.

-

Radioligand: A specific sigma-2 receptor radioligand (e.g., [³H]-DTG in the presence of a sigma-1 selective competitor) is used.

-

Procedure: The receptor membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Amyloid-Beta (Aβ) Oligomer Displacement Assay

-

Objective: To assess the ability of this compound to displace bound Aβ oligomers from neurons.

-

Methodology (General):

-

Cell Culture: Primary rat cortical or hippocampal neurons are cultured to maturity.[9]

-

Aβ Oligomer Preparation: Synthetic Aβ peptides are prepared to form oligomeric species.

-

Binding: The cultured neurons are incubated with the prepared Aβ oligomers to allow for binding to their receptors.

-

Treatment: After the binding phase, the neurons are treated with varying concentrations of this compound.

-

Detection: The amount of Aβ oligomers remaining bound to the neurons is quantified using methods such as immunofluorescence microscopy or Western blotting with an oligomer-specific antibody.

-

Data Analysis: The reduction in bound Aβ oligomers in the presence of this compound is quantified to determine its displacement activity.

-

In Vivo Microdialysis in Transgenic Mouse Models

-

Objective: To measure the effect of this compound on the levels of Aβ oligomers in the brain interstitial fluid and CSF in a living animal model.

-

Methodology (General):

-

Animal Model: Transgenic mice that overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ pathology are used (e.g., APPSwe/PS1dE9).[13]

-

Surgical Procedure: A microdialysis probe is stereotactically implanted into a specific brain region (e.g., hippocampus).

-

Drug Administration: this compound is administered to the mice, typically via oral gavage.

-

Sample Collection: The microdialysis probe is perfused with artificial CSF, and samples of the interstitial fluid are collected at regular intervals. CSF can also be collected from the ventricles.

-

Aβ Oligomer Quantification: The concentration of Aβ oligomers in the collected samples is measured using sensitive techniques such as a microimmunoelectrode (MIE) coated with an oligomer-selective antibody or specific immunoassays.[7]

-

Data Analysis: The change in Aβ oligomer concentration over time following this compound administration is analyzed to assess its effect on oligomer clearance.

-

Clinical Cerebrospinal Fluid (CSF) Biomarker Analysis

-

Objective: To evaluate the pharmacodynamic effects of this compound on biomarkers of neurodegeneration in human subjects.

-

Methodology (General):

-

Study Design: A randomized, double-blind, placebo-controlled clinical trial is conducted in patients with Alzheimer's disease.[3][13]

-

CSF Collection: CSF samples are collected from study participants via lumbar puncture at baseline (before treatment) and at the end of the treatment period.

-

Biomarker Analysis: The CSF samples are analyzed for a panel of biomarkers, which may include:

-

Aβ oligomers, Aβ40, and Aβ42

-

Total tau and phosphorylated tau (p-tau)

-

Markers of synaptic damage (e.g., neurogranin, synaptotagmin-1)

-

Markers of neuroinflammation (e.g., GFAP)

-

Markers of axonal injury (e.g., neurofilament light chain - NfL)

-

-

Analytical Methods: A variety of analytical techniques are used, including enzyme-linked immunosorbent assays (ELISA), Western blotting, and liquid chromatography with tandem mass spectrometry (LC-MS/MS).[13]

-

Data Analysis: The changes in biomarker levels from baseline to the end of treatment are compared between the this compound-treated and placebo groups to determine the biological effects of the drug.

-

Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound and a generalized experimental workflow for its evaluation.

Caption: Proposed mechanism of action of this compound (CT-1812).

Caption: Generalized experimental workflow for this compound (CT-1812) development.

Conclusion

This compound (CT-1812) is a promising investigational drug that targets the sigma-2 receptor. Its unique mechanism of action, which involves the allosteric modulation of this receptor to displace toxic Aβ oligomers from synapses, represents a novel therapeutic strategy for Alzheimer's disease and other neurodegenerative disorders. The preclinical and clinical data gathered to date provide strong evidence for its target engagement and biological activity. Further late-stage clinical trials will be crucial to fully elucidate its therapeutic potential in slowing the progression of these devastating diseases.

References

- 1. ir.cogrx.com [ir.cogrx.com]

- 2. researchgate.net [researchgate.net]

- 3. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. ir.cogrx.com [ir.cogrx.com]

- 6. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]

- 7. A phase 1b randomized clinical trial of CT1812 to measure Aβ oligomer displacement in Alzheimer’s disease using an indwelling CSF catheter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. A Review of the Clinical Progress of CT1812, a Novel Sigma-2 Receptor Antagonist for the Treatment of Alzheimer’s Disease [mdpi.com]

- 10. cogrx.com [cogrx.com]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Investigational Drug CT1812, an Antagonist of the Sigma-2 Receptor Complex for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A phase 1 clinical trial of the sigma-2 receptor complex allosteric antagonist CT1812, a novel therapeutic candidate for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cognition Therapeutics Presents Results at AD/PD 2025 [globenewswire.com]

Zervimesine (CT1812): A Technical Whitepaper on its Mechanism of Beta-Amyloid Oligomer Displacement

Abstract

Zervimesine (CT1812, Elayta™), a clinical-stage small molecule developed by Cognition Therapeutics, represents a novel therapeutic approach for Alzheimer's disease (AD) by targeting the binding of toxic amyloid-beta (Aβ) oligomers to neurons.[1][2][3] Unlike traditional amyloid-targeting therapies focused on plaque removal, this compound acts as a selective antagonist of the sigma-2 (σ-2) receptor, recently identified as Transmembrane Protein 97 (TMEM97).[4][5][6][7] Preclinical and clinical evidence demonstrates that this compound allosterically modulates the σ-2 receptor complex, leading to the displacement of bound Aβ oligomers from synaptic sites and preventing their neurotoxic effects.[1][3][8][9] This paper provides an in-depth technical overview of this compound's mechanism, summarizing key quantitative data on its displacement efficacy and detailing the experimental protocols used to substantiate these findings.

Introduction: The Aβ Oligomer Hypothesis and the Sigma-2 Receptor Target

The prevailing hypothesis in Alzheimer's research posits that soluble Aβ oligomers, rather than insoluble plaques, are the primary neurotoxic species responsible for the synaptic dysfunction and cognitive decline characteristic of the disease.[1][8] These oligomers bind to specific receptors on the neuronal surface, initiating a cascade of events that leads to synapse loss and neurodegeneration.[1][10]

This compound was developed to specifically interfere with this initial step in the pathological cascade.[1][3] Its target, the σ-2 receptor (TMEM97), is a key component of a larger receptor complex that includes the Progesterone Receptor Membrane Component 1 (PGRMC1) and the Low-Density Lipoprotein Receptor (LDLR).[4][7][11] This trimeric complex has been identified as a primary binding site and internalization pathway for Aβ oligomers at the synapse.[3][4][11] this compound acts as a negative allosteric modulator of this complex, effectively reducing the affinity of Aβ oligomers for their binding site, thereby both preventing initial binding and displacing already-bound oligomers.[3][8]

Mechanism of Action: Allosteric Modulation and Oligomer Displacement

This compound's therapeutic rationale is based on its ability to physically dislodge Aβ oligomers from neuronal receptors. By binding to the σ-2 receptor (TMEM97), it induces a conformational change in the receptor complex that lowers the binding affinity for Aβ oligomers.[3] This leads to a measurable, selective increase of Aβ oligomers in the cerebrospinal fluid (CSF) as they are cleared from the brain's interstitial fluid, a key indicator of target engagement in clinical studies.[8][10][12][13]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of Aβ oligomer binding to the σ-2 receptor complex and the subsequent displacement by this compound.

Quantitative Data on Aβ Oligomer Displacement

The efficacy of this compound in displacing Aβ oligomers has been quantified across preclinical and clinical studies. The data consistently show a dose-dependent and selective effect on oligomeric species of Aβ.

Table 1: Preclinical Displacement Efficacy of this compound (CT1812)

| Experimental Model | Drug Concentration | Outcome | Result | Citation(s) |

| Primary Rat Neuronal Cultures | 10 µM | Displacement of bound Aβ oligomers | 42 ± 9% | [14] |

| Postmortem Human AD Brain Tissue | Ascending Conc. | Increase of displaced Aβ in supernatant (measured by ELISA) | Dose-dependent | [8][14] |

| APPSwe/PS1dE9 Transgenic Mice (in vivo) | Single Dose | Increase of Aβ oligomers in interstitial fluid (measured by MIE) | Significant | [8][13] |

| APPSwe/PS1dE9 Transgenic Mice (in vivo) | Single Dose | Change in Aβ monomer levels in interstitial fluid | No effect | [8][13] |

Table 2: Clinical Displacement Efficacy of this compound (CT1812) in AD Patients (SNAP Study)

| Patient ID | Treatment Group | Outcome | Result | Citation(s) |

| Patient 1 | 560 mg this compound | Peak increase in CSF Aβ oligomers vs. baseline | >5-fold (>500%) | [10][13] |

| Patient 3 | 560 mg this compound | Peak increase in CSF Aβ oligomers vs. baseline | >2.5-fold (>250%) | [10][13] |

| Patient 2 | Placebo | Peak increase in CSF Aβ oligomers vs. baseline | No significant change | [10][13] |

| All Patients | This compound & Placebo | Change in CSF Aβ monomer (Aβ40/Aβ42) levels | No significant change (<50% from baseline) | [1][10][13] |

Key Experimental Protocols

The evidence for this compound's mechanism of action is supported by several key experimental methodologies designed to measure the displacement of Aβ oligomers in different biological contexts.

Ex Vivo Aβ Oligomer Displacement from Human Brain Tissue

This assay directly measures the ability of this compound to dislodge endogenous Aβ oligomers from human brain tissue.

-

Tissue Preparation: Postmortem brain tissue from confirmed AD patients is sectioned into 10 µm-thick slices.[14]

-

Incubation: Tissue sections are incubated with vehicle or ascending concentrations of this compound (CT1812).

-

Quantification: The supernatant is collected, and the amount of displaced Aβ is quantified using a total Aβ ELISA.[14]

-

Confirmation: The oligomeric nature of the displaced Aβ is confirmed by performing native Western blot analysis on the supernatant.[8][14]

In Vivo Aβ Oligomer Measurement in Transgenic Mice

This protocol allows for the real-time measurement of Aβ oligomer dynamics in the brain of a living AD mouse model following drug administration.

-

Model: 12-month-old APPSwe/PS1dE9 transgenic mice are utilized.[8]

-

Probe Implantation: A microimmunoelectrode (MIE) probe coated with the oligomer-specific antibody A11 is stereotactically implanted into the hippocampus.[8]

-

Drug Administration: A single dose of this compound or vehicle is administered.

-

Data Acquisition: The MIE probe measures changes in Aβ oligomer concentration in the brain's interstitial fluid in real-time.[8][13]

Clinical Measurement of Aβ Oligomer Displacement in Human CSF (SNAP Study)

This clinical trial protocol was designed to provide direct evidence of target engagement in human AD patients.

-

Patient Population: Participants with mild-to-moderate Alzheimer's disease, confirmed by amyloid PET scan or CSF analysis.[10][15]

-

CSF Collection: An indwelling lumbar catheter is placed to allow for serial CSF sampling. Samples (4-6 mL) are collected hourly for a total of 28 hours.[10][13]

-

Dosing: After a 4-hour baseline collection period, patients receive a single oral dose of 560 mg this compound or placebo.[10][13]

-

Analysis:

-

Aβ Oligomers: CSF samples are analyzed using two methods: a microimmunoelectrode (MIE) assay with the A11 oligomer-specific antibody and native Western blotting.[10][13]

-

Aβ Monomers: CSF levels of Aβ40 and Aβ42 monomers are measured via standard ELISA.[10][13]

-

Pharmacokinetics: Plasma and CSF concentrations of this compound are measured by LC-MS/MS to correlate drug exposure with oligomer displacement.[10]

-

Conclusion and Future Directions

This compound (CT1812) presents a distinct, disease-modifying mechanism of action by targeting the σ-2 receptor complex to displace neurotoxic Aβ oligomers from synapses. The quantitative data from preclinical models and, most notably, from human clinical trials provide strong evidence of target engagement and validate its proposed mechanism. The selective increase of Aβ oligomers, but not monomers, in the CSF following this compound administration underscores the precision of this approach.[1][8][13]

By preventing the initial binding and promoting the clearance of a primary pathogenic driver of Alzheimer's disease, this compound holds the potential to protect synapses, preserve neuronal function, and slow cognitive decline.[10][16] Ongoing and future clinical trials will continue to evaluate the long-term safety and clinical efficacy of this novel therapeutic strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. alzforum.org [alzforum.org]

- 4. Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Transmembrane protein 97 is a potential synaptic amyloid beta receptor in human Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cogrx.com [cogrx.com]

- 11. researchgate.net [researchgate.net]

- 12. Cognition Therapeutics Publishes Clinical Evidence that CT1812 Displaces Aβ Oligomers from Binding to Neuronal Synapses in Alzheimer’s Disease | Nasdaq [nasdaq.com]

- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. ClinicalTrials.gov [clinicaltrials.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Zervimesine in Neuronal Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine (also known as CT1812 or Elayta) is an investigational small molecule drug candidate under development for the treatment of neurodegenerative diseases such as Alzheimer's disease and Dementia with Lewy Bodies.[1][2][3][4][5][6][7][8] It functions as an antagonist of the sigma-2 (σ-2) receptor.[1][2] The therapeutic rationale for this compound is based on its ability to interfere with the synaptic toxicity induced by amyloid-beta (Aβ) and alpha-synuclein (ɑ-synuclein) oligomers.[1][3][4][5][7][8][9] By binding to the σ-2 receptor, this compound is thought to reduce the affinity of these toxic protein oligomers for neuronal receptors, thereby preventing their detrimental effects on synaptic function and neuronal health.[1] Preclinical studies have demonstrated that this compound can displace Aβ oligomers from neuronal receptors and protect neurons from oxidative stress-induced cell death.[1][10][11]

These application notes provide detailed protocols for the use of this compound in primary neuronal cell cultures to investigate its neuroprotective effects and mechanism of action.

Data Presentation

The following tables are templates for organizing quantitative data obtained from the described experiments.

Table 1: Dose-Response Effect of this compound on Neuronal Viability

| This compound Concentration (nM) | Mean Viability (%) | Standard Deviation |

| 0 (Vehicle Control) | 100 | X |

| 1 | X | X |

| 10 | X | X |

| 100 | X | X |

| 1000 | X | X |

Table 2: Time-Course of this compound's Neuroprotective Effect

| Time (hours) | Neuronal Viability (%) with this compound | Neuronal Viability (%) with Vehicle |

| 0 | 100 | 100 |

| 12 | X | X |

| 24 | X | X |

| 48 | X | X |

| 72 | X | X |

Table 3: Effect of this compound on Neurite Outgrowth

| Treatment | Mean Neurite Length (µm) | Standard Deviation | Number of Neurites per Neuron |

| Vehicle Control | X | X | X |

| This compound (100 nM) | X | X | X |

| Aβ Oligomers | X | X | X |

| This compound + Aβ Oligomers | X | X | X |

Signaling Pathway

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term use.

-

Working Solution: On the day of the experiment, thaw an aliquot and dilute it in pre-warmed neuronal culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 2: Primary Neuronal Cell Culture

This protocol is a general guideline and may need optimization for specific neuronal types.

-

Coating Culture Plates: Coat culture plates (e.g., 96-well plates for viability assays, 24-well plates with coverslips for imaging) with an appropriate substrate such as Poly-D-Lysine or Poly-L-ornithine followed by laminin to promote neuronal attachment and growth.[12]

-

Cell Seeding: Isolate primary neurons from the desired brain region (e.g., cortex, hippocampus) of embryonic rodents following established and ethically approved protocols.[13]

-

Plating: Plate the dissociated neurons at a suitable density in pre-warmed neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin).[13]

-

Incubation: Culture the neurons in a humidified incubator at 37°C with 5% CO2.

-

Maintenance: Replace half of the culture medium with fresh, pre-warmed medium every 2-3 days.[14] Cultures are typically ready for experiments after 7-10 days in vitro (DIV).

Protocol 3: Assessment of Neuronal Viability

This colorimetric assay measures the metabolic activity of viable cells.

-

Cell Treatment: After the desired treatment period with this compound and/or a neurotoxic agent, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in living cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Analysis: Express cell viability as a percentage of the vehicle-treated control.

B. LIVE/DEAD™ Viability/Cytotoxicity Assay [17]

This fluorescence-based assay distinguishes live from dead cells.

-

Reagent Preparation: Prepare a working solution of Calcein-AM (stains live cells green) and Ethidium homodimer-1 (EthD-1; stains dead cells red) in a buffered saline solution.

-

Staining: Remove the culture medium and incubate the cells with the LIVE/DEAD™ working solution for 15-30 minutes at room temperature, protected from light.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

-

Quantification: Capture images and quantify the number of live and dead cells using image analysis software.

Protocol 4: Neurite Outgrowth Assay[20]

This assay quantifies the effect of this compound on the growth of neuronal processes.

-

Cell Culture: Plate neurons on coverslips in a 24-well plate and allow them to adhere and extend neurites for 2-3 days.

-

Treatment: Treat the cells with this compound, a neurotoxic agent (optional), or a combination of both for the desired duration.

-

Fixation and Staining: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100. Stain the neurons with a neuronal marker such as β-III tubulin antibody followed by a fluorescently labeled secondary antibody.

-

Imaging: Acquire images of the stained neurons using a fluorescence microscope.

-

Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure the length of neurites. Calculate the average neurite length per neuron and the number of neurites per neuron.

Experimental Workflow

References

- 1. alzforum.org [alzforum.org]

- 2. This compound - Cognition Therapeutics - AdisInsight [adisinsight.springer.com]

- 3. Cognition Therapeutics, Inc. Reports Promising Results for this compound in Phase 2 Alzheimer’s and Dementia with Lewy Bodies Studies | Nasdaq [nasdaq.com]

- 4. ir.cogrx.com [ir.cogrx.com]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Cognition Therapeutics Announces Full Enrollment in Expanded Access Program for this compound in Dementia with Lewy Bodies [quiverquant.com]

- 7. ir.cogrx.com [ir.cogrx.com]

- 8. ir.cogrx.com [ir.cogrx.com]

- 9. Cognition Therapeutics: this compound Emerges as Alzheimer's Breakthrough with FDA Backing and NIH Support [ainvest.com]

- 10. ir.cogrx.com [ir.cogrx.com]

- 11. Cognition Therapeutics Publishes Phase 2 Study Results of this compound for Alzheimer's Disease in Alzheimer's & Dementia Journal [quiverquant.com]

- 12. Neural Stem Cell Culture Protocols [sigmaaldrich.com]

- 13. Optimized Protocols for the Isolation and Culture of Primary Neurons from Rat Cortex, Hippocampus, Spinal Cord, and Dorsal Root Ganglia [integrmed.org]

- 14. mdpi.com [mdpi.com]

- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. neuroproof.com [neuroproof.com]

Application Notes and Protocols for the Administration of Zervimesine (CT-1812) in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine, also known as CT-1812, is an orally bioavailable, brain-penetrant small molecule that acts as a selective antagonist of the sigma-2 (σ2) receptor.[1][2] This compound is under investigation for the treatment of neurodegenerative conditions, most notably Alzheimer's disease.[3] The therapeutic rationale for this compound stems from its ability to modulate the binding of toxic amyloid-beta (Aβ) oligomers to neuronal synapses. By acting as a negative allosteric modulator of the sigma-2 receptor complex, this compound displaces Aβ oligomers from their binding sites on neurons, thereby mitigating downstream synaptotoxicity and restoring cognitive function in preclinical models of Alzheimer's disease.[4][5] Preclinical studies in transgenic mouse models have demonstrated that this compound can improve cognitive performance, increase the number of synapses, and facilitate the clearance of Aβ oligomers into the cerebrospinal fluid (CSF).[2][6]

These application notes provide a detailed overview of the administration of this compound to mouse models based on published preclinical data, offering protocols for researchers investigating its therapeutic potential.

Data Presentation

Table 1: Summary of this compound (CT-1812) Administration in Alzheimer's Disease Mouse Models

| Parameter | Details | Reference |

| Drug | This compound (CT-1812) | [2] |

| Mouse Model | Thy1 huAPPSwe/Lnd+ transgenic male mice | [2] |

| Age of Mice | 3.5 to 4.5 months at the start of treatment | [2] |

| Dosage | 10 mg/kg | [2] |

| Administration Route | Oral Gavage | [2] |

| Frequency | Once daily | [2] |

| Duration of Treatment | 9 to 10 weeks | [2] |

| Reported Outcomes | Improved cognitive performance | [2] |

Table 2: Pharmacological Properties of this compound (CT-1812)

| Property | Description | Reference |

| Mechanism of Action | Selective sigma-2 (σ2) receptor antagonist; negative allosteric modulator of the Aβ oligomer receptor complex. | [4][5] |

| Key Effect | Displaces amyloid-beta (Aβ) oligomers from neuronal synapses. | [2][6] |

| Bioavailability | Orally bioavailable and brain penetrant. | [1] |

| Formulation Note | Formulated as a fumarate salt for clinical studies. |

Experimental Protocols

Protocol 1: Preparation of this compound (CT-1812) for Oral Gavage

Note: The specific vehicle used for the oral gavage of this compound in the key preclinical studies by Izzo et al. is not publicly disclosed. Therefore, a general-purpose vehicle suitable for oral administration of small molecules in mice is proposed below. Researchers should perform their own formulation and stability testing to ensure the suitability of the chosen vehicle for their specific experimental conditions.

Materials:

-

This compound (CT-1812) powder

-

Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)

-

Sterile water

-

Weighing scale

-

Spatula

-

Conical tube (e.g., 15 mL or 50 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of this compound:

-

Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the dosing volume (typically 5-10 mL/kg for mice).

-

For a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the mouse will receive 0.25 mg of this compound in 0.25 mL of vehicle.

-

Calculate the final concentration of the dosing solution (e.g., 1 mg/mL for the example above).

-

Weigh the appropriate amount of this compound powder.

-

-

Prepare the vehicle:

-

If using 0.5% CMC, weigh 0.5 g of CMC and add it to 100 mL of sterile water.

-

Mix vigorously using a magnetic stirrer until the CMC is fully dissolved. This may take some time.

-

-

Prepare the this compound suspension:

-

Add the weighed this compound powder to a conical tube.

-

Add a small amount of the vehicle to the powder to create a paste.

-

Gradually add the remaining vehicle to the desired final volume while continuously vortexing to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for a short period to aid in dispersion.

-

-

Storage and Handling:

-

Prepare the dosing solution fresh daily.

-

Store the solution at room temperature, protected from light, for the duration of the daily dosing procedure.

-

Vortex the suspension immediately before each administration to ensure uniform distribution of the compound.

-

Protocol 2: Administration of this compound by Oral Gavage in Mice

Materials:

-

Prepared this compound dosing solution

-

Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid with a ball tip for adult mice)

-

1 mL syringe

-

Animal scale

-

70% ethanol for disinfection

Procedure:

-

Animal Preparation:

-

Weigh each mouse to determine the precise volume of the dosing solution to be administered.

-

Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury and distress. The scruff of the neck should be held to immobilize the head.

-

-

Gavage Needle Preparation:

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle not extending past the last rib. This prevents accidental perforation of the stomach.

-

Draw the calculated volume of the this compound suspension into the syringe. Ensure there are no air bubbles.

-

-

Administration:

-

With the mouse securely restrained and its head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, slightly to one side of the tongue.

-

Advance the needle smoothly and slowly along the roof of the mouth towards the back of the throat. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and reposition.

-

Once the needle is in the esophagus, advance it to the pre-measured depth.

-

Slowly depress the syringe plunger to deliver the this compound solution.

-

After administration, gently and smoothly withdraw the gavage needle.

-

-

Post-Administration Monitoring:

-

Return the mouse to its home cage.

-

Monitor the animal for a few minutes for any signs of distress, such as difficulty breathing, which could indicate accidental administration into the trachea.

-

Continue to monitor the animals daily throughout the study period.

-

Mandatory Visualizations

Signaling Pathway of this compound (CT-1812)

Caption: this compound's mechanism of action at the synapse.

Experimental Workflow for this compound Administration in a Mouse Model

Caption: Workflow for a typical preclinical study of this compound.

References

- 1. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Small molecule modulator of sigma 2 receptor is neuroprotective and reduces cognitive deficits and neuro-inflammation in experimental models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzforum.org [alzforum.org]

- 5. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

Zervimesine (CT1812) Application Notes and Protocols for In-Vivo Alzheimer's Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine (also known as CT1812 or Elayta) is an investigational, orally bioavailable, and brain-penetrant small molecule antagonist of the sigma-2 (σ2) receptor complex.[1][2] It is currently under investigation as a potential disease-modifying therapy for Alzheimer's disease (AD).[2] The therapeutic rationale for this compound lies in its ability to modulate the interaction of amyloid-beta (Aβ) oligomers with neuronal receptors. By acting as a negative allosteric modulator of the σ2 receptor complex, this compound reduces the affinity of toxic Aβ oligomers for their binding sites on synapses.[1] This action is believed to interfere with Aβ-induced synaptotoxicity, a key early event in the pathogenesis of Alzheimer's disease.[3] Preclinical studies have demonstrated that this compound can displace bound Aβ oligomers, facilitate their clearance into the cerebrospinal fluid (CSF), protect synapses, and improve cognitive function in animal models of AD.[1][4][5]

These application notes provide a detailed overview of the dosages, administration protocols, and experimental methodologies for the use of this compound in in-vivo Alzheimer's disease research, based on published preclinical data.

Mechanism of Action

This compound's primary mechanism of action is the antagonism of the sigma-2 (σ2) receptor. This receptor is implicated in the binding of soluble Aβ oligomers to neurons. By binding to the σ2 receptor complex, this compound allosterically inhibits the binding of Aβ oligomers to their synaptic receptors.[2][3] This displacement of Aβ oligomers from synapses is thought to mitigate downstream neurotoxic effects, including synaptic dysfunction, trafficking deficits, and ultimately, neuronal loss.[2] Evidence suggests that this leads to an increase in Aβ oligomer levels in the CSF, indicating enhanced clearance from the brain parenchyma.[1][5][6]

In-Vivo Dosage and Administration

Preclinical studies in transgenic mouse models of Alzheimer's disease have utilized both intravenous (i.v.) and oral gavage administration routes for this compound. The selection of the administration route and dosage depends on the specific experimental design and objectives.

Quantitative Data Summary

| Animal Model | Administration Route | Dosage | Treatment Duration | Key Findings | Reference |

| APPswe/PS1dE9 Mice (12-month-old) | Intravenous (i.v.) | Single dose of 0.3 µM or 3.0 µM | Single dose | Rapid and significant increase in Aβ oligomer levels in hippocampal interstitial fluid. | [7] |

| Thy1 huAPPSwe/Lnd+ Mice (3.5-4.5 months old) | Oral Gavage | 10 mg/kg once daily | 9 to 10 weeks | Significantly improved spatial learning and memory (Morris water maze). Achieved 84.4% receptor occupancy in the brain. | [7] |

| mThy1-hAPP751 Transgenic Mice | Not specified | Doses corresponding to 80% occupancy of the sigma-2 receptor | Several weeks | Significant cognitive improvement compared to vehicle-treated mice. | [2] |

Experimental Protocols

Protocol 1: Assessment of Cognitive Improvement in a Transgenic Mouse Model

This protocol is based on the methodology used to evaluate the efficacy of this compound in improving cognitive deficits in the Thy1 huAPPSwe/Lnd+ mouse model of Alzheimer's disease.[7]

1. Animal Model:

-

Thy1 huAPPSwe/Lnd+ transgenic mice (3.5-4.5 months of age at the start of treatment).

-

Age-matched wild-type littermates as controls.

2. This compound Formulation and Administration:

-

Formulation: Prepare a suspension of this compound suitable for oral gavage. The vehicle used in the reference study is not specified, but common vehicles for oral gavage in mice include 0.5% carboxymethylcellulose (CMC) in water or a solution of 10% Tween 80 and 0.5% methylcellulose. It is crucial to determine the appropriate vehicle to ensure stability and bioavailability.

-

Dosage: 10 mg/kg body weight.

-

Administration: Administer once daily via oral gavage.

-

Treatment Duration: 9 to 10 weeks.

3. Behavioral Testing (Morris Water Maze):

-

Apparatus: A circular pool (approximately 1.2 m in diameter) filled with water made opaque with non-toxic paint. A hidden escape platform is submerged just below the water surface. Visual cues are placed around the pool.

-

Procedure:

-

Acquisition Phase: For 5-7 consecutive days, mice are given 4 trials per day to find the hidden platform. The starting position is varied for each trial. If a mouse does not find the platform within 60 seconds, it is gently guided to it.

-

Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the mouse is allowed to swim freely for 60 seconds.

-

-

Data Analysis:

-

Escape Latency: Time to find the platform during the acquisition phase.

-

Path Length: Distance traveled to find the platform.

-

Time in Target Quadrant: Time spent in the quadrant where the platform was previously located during the probe trial.

-

Platform Crossings: Number of times the mouse crosses the former platform location during the probe trial.

-

4. Pharmacokinetic Analysis (Optional but Recommended):

-

At the end of the treatment period, collect brain tissue to measure this compound concentrations and confirm target receptor occupancy (aiming for >80%).[7]

Protocol 2: Evaluation of Aβ Oligomer Displacement in Brain Interstitial Fluid

This protocol is adapted from studies in APPswe/PS1dE9 mice to measure the acute effects of this compound on Aβ oligomer levels.[7]

1. Animal Model:

-

APPswe/PS1dE9 transgenic mice (12 months of age).

2. Surgical Procedure (Microdialysis):

-

Anesthetize the mouse and place it in a stereotaxic frame.

-

Implant a microdialysis guide cannula targeting the hippocampus.

-

Allow the animal to recover from surgery for at least 24-48 hours.

3. This compound Administration and Sample Collection:

-

On the day of the experiment, insert a microdialysis probe into the guide cannula and perfuse with artificial cerebrospinal fluid (aCSF).

-

Collect baseline interstitial fluid (ISF) samples.

-

Administer a single intravenous (i.v.) dose of this compound (0.3 µM or 3.0 µM).

-

Continue to collect ISF samples at regular intervals (e.g., every 30-60 minutes) for several hours post-injection.

4. Aβ Oligomer Analysis:

-

Analyze the collected ISF samples for Aβ oligomer levels using a sensitive immunoassay, such as a specific enzyme-linked immunosorbent assay (ELISA) or Western blot.

5. Data Analysis:

-

Calculate the percentage change in Aβ oligomer concentration from baseline for each post-injection time point.

-

Compare the changes in the this compound-treated group to a vehicle-treated control group.

References

- 1. Preclinical and clinical biomarker studies of CT1812: A novel approach to Alzheimer's disease modification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. A phase 1 clinical trial of the sigma-2 receptor complex allosteric antagonist CT1812, a novel therapeutic candidate for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigating CT1812: an S2R modulator in development for Alzheimer’s disease | VJDementia [vjdementia.com]

- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 6. Cognition Therapeutics Publishes Clinical Evidence that CT1812 Displaces Aβ Oligomers from Binding to Neuronal Synapses in Alzheimer’s Disease | Nasdaq [nasdaq.com]

- 7. alzdiscovery.org [alzdiscovery.org]

Application Notes and Protocols: Techniques for Measuring Zervimesine's Impact on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine is a novel, selective positive allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor. Its unique mechanism of action suggests a significant potential for enhancing synaptic plasticity, a fundamental process for learning and memory. These application notes provide a comprehensive overview of key experimental techniques and detailed protocols to rigorously assess the impact of this compound on synaptic function. The following sections detail electrophysiological, biochemical, and imaging-based assays to characterize this compound's efficacy and mechanism of action.

Hypothesized Signaling Pathway of this compound

This compound is hypothesized to bind to the GluN2B subunit of the NMDA receptor, enhancing its sensitivity to the neurotransmitter glutamate. This potentiation of NMDA receptor activity leads to increased calcium (Ca2+) influx into the postsynaptic neuron upon stimulation. The elevated intracellular Ca2+ levels activate downstream signaling cascades critical for the induction and maintenance of synaptic plasticity, most notably Long-Term Potentiation (LTP). Key downstream effectors include Calcium/calmodulin-dependent protein kinase II (CaMKII) and the transcription factor CREB (cAMP response element-binding protein), which orchestrate the functional and structural changes underlying long-lasting synaptic strengthening.

Experimental Protocols

Electrophysiological Assessment of Long-Term Potentiation (LTP)

This experiment directly measures the effect of this compound on the strengthening of synaptic connections, a primary indicator of synaptic plasticity.

Workflow for LTP Measurement

The following diagram outlines the key steps in performing LTP recordings from hippocampal slices to assess the impact of this compound.

Detailed Protocol:

-

Objective: To determine if this compound enhances the magnitude of LTP in hippocampal CA1 synapses.

-

Materials:

-

Adult Sprague-Dawley rats (8-12 weeks old)

-

Vibrating microtome (vibratome)

-

Artificial cerebrospinal fluid (aCSF), composition in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2.5 CaCl2.

-

This compound stock solution (10 mM in DMSO)

-

Electrophysiology rig with amplifier, digitizer, and perfusion system.

-

Borosilicate glass capillaries for electrodes.

-

-

Procedure:

-

Anesthetize the rat and rapidly dissect the hippocampi in ice-cold aCSF.

-

Prepare 400 µm thick transverse hippocampal slices using a vibratome.

-

Allow slices to recover in oxygenated aCSF (95% O2 / 5% CO2) at 32°C for at least 1 hour.

-

Transfer a slice to the recording chamber and perfuse with aCSF at 2 ml/min.

-

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

-

Record baseline field excitatory postsynaptic potentials (fEPSPs) every 20 seconds for 20 minutes.

-

Apply either this compound (final concentration 10 µM) or vehicle (0.1% DMSO) to the perfusion bath for 20 minutes.

-

Induce LTP using a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval).

-

Record fEPSPs for at least 60 minutes post-TBS.

-

-

Data Analysis:

-

Measure the initial slope of the fEPSP.

-

Normalize all fEPSP slopes to the average slope during the 20-minute baseline period.

-

Compare the average normalized fEPSP slope from 50-60 minutes post-TBS between the this compound and vehicle groups using a Student's t-test.

-

Biochemical Analysis of CaMKII Phosphorylation

This protocol assesses the activation of a key downstream kinase essential for LTP induction.

Detailed Protocol:

-

Objective: To measure the effect of this compound on the phosphorylation of CaMKII at Threonine-286, an indicator of its activation.

-

Materials:

-

Hippocampal slices (prepared as in Protocol 1)

-

This compound

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: Rabbit anti-pCaMKII (Thr286), Rabbit anti-total CaMKII.

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat hippocampal slices with this compound (10 µM) or vehicle for 30 minutes.

-

Induce chemical LTP (cLTP) by treating with glycine (200 µM) for 10 minutes in Mg2+-free aCSF.

-

Immediately snap-freeze the slices in liquid nitrogen.

-

Homogenize the tissue in lysis buffer and centrifuge to collect the supernatant.

-

Determine the protein concentration of each sample using a BCA assay.

-

Separate 20 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against pCaMKII and total CaMKII.

-

Incubate with HRP-conjugated secondary antibody.

-

Visualize protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Perform densitometric analysis of the Western blot bands.

-

Calculate the ratio of pCaMKII to total CaMKII for each sample.

-

Normalize the ratios to the vehicle-treated control group.

-

Compare the normalized ratios between groups using a one-way ANOVA.

-

Data Presentation

The following tables summarize hypothetical quantitative data from the described experiments, illustrating the potential effects of this compound.

Table 1: Effect of this compound on LTP Magnitude

| Treatment Group | N (slices) | Mean fEPSP Slope (% of Baseline) at 60 min post-TBS | Standard Deviation | p-value (vs. Vehicle) |

| Vehicle (0.1% DMSO) | 12 | 145.3 | 15.2 | - |

| This compound (10 µM) | 12 | 198.7 | 20.1 | < 0.01 |

Table 2: Effect of this compound on CaMKII Phosphorylation

| Treatment Group | N (replicates) | Normalized pCaMKII / Total CaMKII Ratio | Standard Deviation | p-value (vs. Vehicle) |

| Vehicle (0.1% DMSO) | 6 | 1.00 | 0.15 | - |

| This compound (10 µM) | 6 | 1.85 | 0.25 | < 0.05 |

Logical Relationship of Experiments

The chosen experimental approach follows a logical progression from the molecular to the functional level, providing a comprehensive assessment of this compound's impact.

Zervimesine: Application Notes and Protocols for Dementia with Lewy Bodies (DLB) Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine (CT1812) is an investigational, orally administered small molecule that acts as an antagonist of the sigma-2 (σ2) receptor complex.[1][2] It is currently under investigation for its potential therapeutic effects in neurodegenerative diseases, including Dementia with Lewy Bodies (DLB).[1][3][4] The primary pathology of DLB involves the aggregation of alpha-synuclein (α-synuclein) into toxic oligomers and Lewy bodies within neurons, leading to cellular dysfunction and cognitive decline.[5] this compound is proposed to mitigate the neurotoxic effects of α-synuclein oligomers by modulating the σ2 receptor, thereby offering a novel therapeutic strategy for DLB.[6][7][8]

These application notes provide a comprehensive overview of the preclinical and clinical research involving this compound for DLB, including its mechanism of action, key experimental data, and detailed protocols for relevant assays.

Mechanism of Action

This compound's therapeutic rationale in DLB is centered on its interaction with the sigma-2 receptor, a transmembrane protein primarily located in the endoplasmic reticulum.[9] The proposed mechanism involves the following key aspects:

-

Inhibition of α-synuclein Oligomer Toxicity : Preclinical studies have shown that this compound can block the toxic effects of α-synuclein oligomers.[6][7][8] These oligomers are known to disrupt crucial cellular processes.

-

Modulation of Lysosomal Trafficking : α-synuclein oligomers can impair lysosomal function, a critical pathway for cellular waste clearance.[7][8] this compound has been observed to rescue these deficits, suggesting a role in restoring normal protein degradation pathways.[1]

-

Sigma-2 Receptor Antagonism : By acting as an antagonist at the sigma-2 receptor, this compound is thought to interfere with the binding of α-synuclein oligomers to neurons, thereby preventing downstream pathological events.[1][6]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects in the context of DLB.

Caption: Proposed mechanism of this compound in mitigating α-synuclein-induced neurotoxicity.

Quantitative Data from Clinical Trials

The Phase 2 SHIMMER study (NCT05225415) was a key clinical trial evaluating the efficacy and safety of this compound in patients with mild-to-moderate DLB.[3] Below is a summary of the significant findings.

| Outcome Measure | This compound Treatment Arm | Placebo Arm | Improvement vs. Placebo | Citation(s) |

| Behavioral Outcomes | ||||

| Neuropsychiatric Inventory (NPI-12) | Significant Improvement | Less Improvement | 86% | [10] |

| Activities of Daily Living | ||||

| - | Significant Improvement | Less Improvement | 52% | [10] |

| Cognitive Fluctuations | ||||

| - | Significant Improvement | Less Improvement | 91% | [10] |

| Motor Symptoms | ||||

| - | Significant Improvement | Less Improvement | 62% | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to this compound research in DLB.

Preclinical Protocols

This protocol is designed to assess the ability of this compound to inhibit the formation of α-synuclein oligomers in vitro.

Caption: Workflow for the α-synuclein oligomerization assay.

Methodology:

-

Preparation of Monomeric α-Synuclein:

-

Purify recombinant human α-synuclein.

-

Prepare a stock solution of monomeric α-synuclein in an appropriate buffer (e.g., PBS, pH 7.4).

-

Ensure the monomeric state by size-exclusion chromatography.

-

-

Incubation with this compound:

-

Prepare different concentrations of this compound in the assay buffer.

-

In a microplate, mix the monomeric α-synuclein with either this compound or a vehicle control.

-

Incubate for a predetermined period (e.g., 30 minutes) at room temperature.

-

-

Induction of Oligomerization:

-

Induce oligomerization by methods such as adjusting the pH, increasing the temperature, or mechanical agitation.

-

Incubate the samples under conditions that promote oligomer formation.

-

-

Quantification of Oligomers:

-

ELISA: Use an oligomer-specific antibody for capture and a pan-α-synuclein antibody for detection to quantify the amount of oligomers formed.[11]

-

Western Blot: Separate the protein species by size using SDS-PAGE and detect oligomers using an α-synuclein antibody.

-

This assay evaluates the effect of this compound on lysosomal trafficking in neuronal cells challenged with α-synuclein oligomers.

Caption: Workflow for the lysosomal trafficking assay.

Methodology:

-

Cell Culture:

-

Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) on glass-bottom dishes suitable for microscopy.

-

-

Treatment:

-

Expose the cells to pre-formed α-synuclein oligomers for a specified duration to induce lysosomal dysfunction.

-

Treat the cells with various concentrations of this compound or a vehicle control.

-

-

Lysosome Labeling:

-

Incubate the cells with a fluorescent lysosomal marker, such as LysoTracker Red, according to the manufacturer's instructions.

-

-

Live-Cell Imaging and Analysis:

-

Acquire time-lapse images of the cells using a fluorescence microscope equipped with a live-cell imaging chamber.

-

Analyze the images to quantify lysosomal dynamics, including their velocity, directionality, and distribution within the cell.

-

This protocol determines the binding affinity of this compound for the sigma-2 receptor.

Methodology:

-

Membrane Preparation:

-

Prepare cell membrane fractions from a cell line or tissue known to express the sigma-2 receptor.

-

-

Competitive Binding:

-

Incubate the membrane preparation with a radiolabeled sigma-2 receptor ligand (e.g., [³H]DTG) in the presence of varying concentrations of unlabeled this compound.[12]

-

To ensure specificity for the sigma-2 receptor, a masking compound for the sigma-1 receptor (e.g., (+)-pentazocine) should be included.[12]

-

-

Separation and Detection:

-

Separate the bound from the free radioligand using rapid filtration.

-

Measure the radioactivity of the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of this compound.

-

Calculate the inhibitory constant (Ki) to determine the binding affinity.

-

Clinical Assessment Protocols

The NPI-12 is a structured interview with a caregiver to assess 12 neuropsychiatric domains.[13][14][15]

Administration:

-

Screening Questions: For each of the 12 domains (delusions, hallucinations, agitation/aggression, depression/dysphoria, anxiety, elation/euphoria, apathy/indifference, disinhibition, irritability/lability, aberrant motor behavior, nighttime behaviors, and appetite/eating changes), a screening question is asked to the caregiver.[13]

-

Sub-questions: If the screening question is positive, follow-up with the specific sub-questions for that domain to characterize the behavior.

-

Rating: The caregiver rates the frequency (from 1-occasionally to 4-very frequently) and severity (from 1-mild to 3-marked) of the behavior over the past four weeks.[16]

-

Caregiver Distress: The caregiver also rates their own level of distress caused by each behavior on a scale from 0 (not distressing) to 5 (very distressing).[17]

The MoCA is a brief cognitive screening tool assessing multiple cognitive domains.[10][18][19]

Administration:

The assessment is administered by a trained professional and takes approximately 10 minutes. It evaluates the following domains with a total possible score of 30:

-

Visuospatial/Executive: Alternating trail making, cube copy, clock drawing.[18]

-

Naming: Naming of three animals.[10]

-

Memory: Delayed recall of five words.

-

Attention: Forward and backward digit span, vigilance task, serial 7s subtraction.[18]

-

Language: Sentence repetition, verbal fluency.

-

Abstraction: Conceptual thinking.

-

Orientation: Time and place.

A score of 26 or above is generally considered normal.[10][18][19]

Conclusion

This compound represents a promising therapeutic candidate for Dementia with Lewy Bodies by targeting the sigma-2 receptor and mitigating the neurotoxic effects of α-synuclein oligomers. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to further investigate the potential of this compound and similar compounds in the treatment of DLB and other synucleinopathies. Continued research is essential to fully elucidate its mechanism of action and to confirm its clinical efficacy and safety.

References

- 1. alzforum.org [alzforum.org]

- 2. researchgate.net [researchgate.net]

- 3. Cognition’s Positive Phase 2 ‘SHIMMER’ Study of this compound [globenewswire.com]

- 4. ir.cogrx.com [ir.cogrx.com]

- 5. catch-on.org [catch-on.org]

- 6. Preclinical Studies of Compounds that Block Alpha-synuclein Aggregation by Antagonizing the Sigma-2 Receptor | Parkinson's Disease [michaeljfox.org]

- 7. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sigma‐2 receptor antagonists rescue neuronal dysfunction induced by Parkinson’s patient brain‐derived α‐synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 10. geriatrictoolkit.missouri.edu [geriatrictoolkit.missouri.edu]

- 11. ELISA method to detect α-synuclein oligomers in cell and animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. neurology.org [neurology.org]

- 14. Website [eprovide.mapi-trust.org]

- 15. The Neuropsychiatric Inventory: Development and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. psychdb.com [psychdb.com]

- 17. dementiaresearch.org.au [dementiaresearch.org.au]

- 18. smchealth.org [smchealth.org]

- 19. thehub.utoronto.ca [thehub.utoronto.ca]

Application Notes and Protocols for Zervimesine Clinical Trials in Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zervimesine (formerly CT1812) is an investigational, orally administered, small-molecule antagonist of the sigma-2 (σ2) receptor, also known as transmembrane protein 97 (TMEM97).[1][2] In the context of Alzheimer's disease (AD), this compound is being developed as a disease-modifying therapy. Its proposed mechanism of action involves modulating the σ2 receptor to interfere with the synaptic toxicity induced by amyloid-beta (Aβ) oligomers.[1][3] By preventing the binding of these toxic oligomers to synapses, this compound aims to protect synaptic function, potentially slowing cognitive decline and disease progression.[2][3]